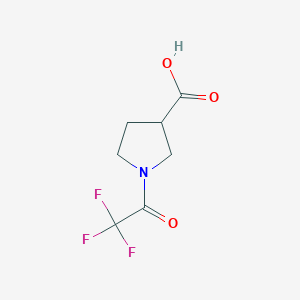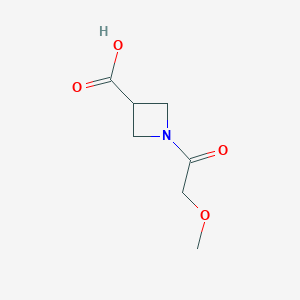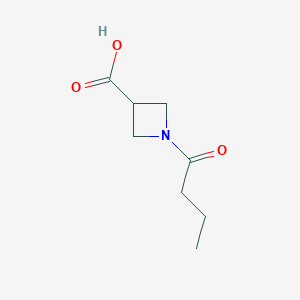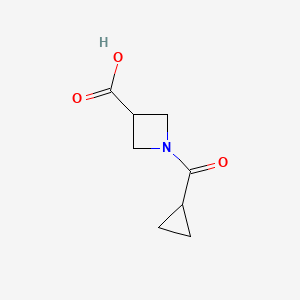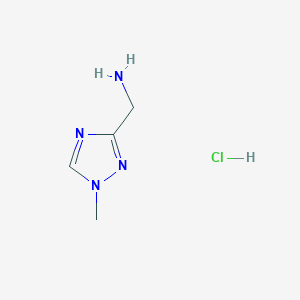
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Descripción general
Descripción
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is an organic compound with the molecular formula C4H9ClN4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Mecanismo De Acción
Target of Action
Similar compounds such as 1-benzyl-1h-1,2,3-triazol-4-yl have been found to interact with copper ions (cu i) in biochemical reactions .
Mode of Action
Related triazolylamine compounds have been reported to stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Related compounds have been implicated in the azide-acetylene cycloaddition, a key step in the huisgen 1,3-dipolar cycloaddition, which is a widely used method for the synthesis of 1,2,3-triazoles .
Result of Action
Related compounds have been shown to enhance the catalytic effect of cu (i) in the azide-acetylene cycloaddition .
Action Environment
The stability and efficacy of related compounds have been shown to be influenced by factors such as ph, temperature, and the presence of other ions .
Análisis Bioquímico
Biochemical Properties
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including histone deacetylases (HDACs) and protein kinases. These interactions are primarily through binding to the active sites of these enzymes, leading to inhibition or activation depending on the enzyme’s nature. For instance, the compound has been shown to inhibit HDACs, which are involved in the regulation of gene expression by modifying histone proteins . This inhibition can lead to changes in chromatin structure and subsequent alterations in gene transcription.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and HCT-116, the compound has demonstrated cytotoxic effects by inducing apoptosis . This is achieved through the activation of apoptotic pathways and the disruption of cell signaling mechanisms. Additionally, the compound influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced cell viability and increased cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to the active sites of target enzymes, such as HDACs, resulting in their inhibition . This binding is facilitated by the triazole ring, which forms stable interactions with the enzyme’s active site residues. Additionally, the compound can modulate the activity of protein kinases by either activating or inhibiting their catalytic functions. These interactions lead to changes in phosphorylation states of various proteins, thereby influencing cellular processes such as cell cycle progression, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of HDAC activity and persistent changes in gene expression . These long-term effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while at higher doses, it can induce significant cytotoxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing toxicity. These studies are essential for determining the safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of various metabolites, including those involved in energy production and biosynthesis . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is essential for its biological activity, as it allows the compound to interact with its target enzymes and proteins effectively.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on gene expression and chromatin structure . The compound can also localize to other organelles, such as the mitochondria, where it may influence cellular metabolism and apoptosis. Targeting signals and post-translational modifications play a crucial role in directing the compound to these specific compartments, ensuring its proper function and activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of Triazole Ring: The triazole ring is formed by the reaction of hydrazine with formamide under acidic conditions.
Methylation: The triazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The methylated triazole is reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols, or amines; often in the presence of a base.
Major Products:
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Comparación Con Compuestos Similares
1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the methanamine group.
1-methyl-1H-1,2,4-triazole: Similar to (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride but without the methanamine group.
(1H-1,2,4-triazol-3-yl)methanamine: Lacks the methyl group on the triazole ring.
Uniqueness: this compound is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAPKYZAZDKQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215871-44-6 | |
| Record name | (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,6-Dimethylbenzo[d]thiazole-2-thiol](/img/structure/B1369776.png)
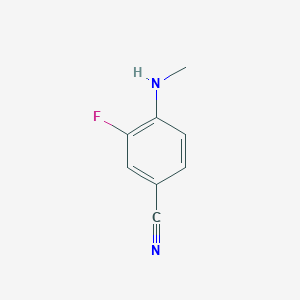
![Tert-butyl 4-(2-chloro-6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369785.png)
![Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369786.png)
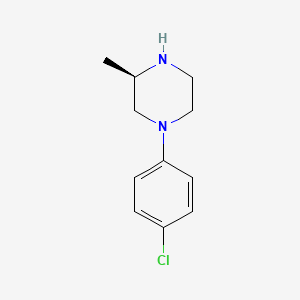
![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)
![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)
![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)


